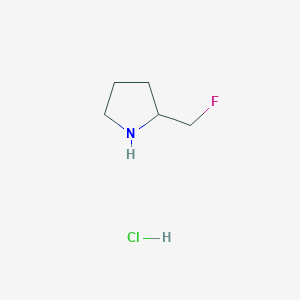

![molecular formula C15H9BrN2O2S B2527346 1-[(2,4-dimethylphenyl)sulfonyl]-3-methyl-N-(2-methylbenzyl)piperidine-3-carboxamide CAS No. 1207023-19-5](/img/structure/B2527346.png)

1-[(2,4-dimethylphenyl)sulfonyl]-3-methyl-N-(2-methylbenzyl)piperidine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

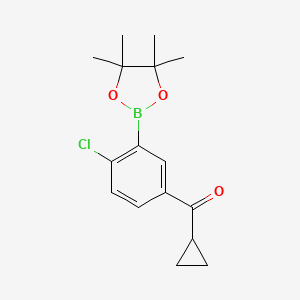

This compound is a piperidine derivative, which is a class of organic compounds containing a piperidine ring, a saturated heterocycle made up of one nitrogen atom and five carbon atoms . It also contains sulfonyl and carboxamide functional groups .

Molecular Structure Analysis

The molecular formula of this compound is C15H9BrN2O2S. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The sulfonyl group is attached to one of the carbon atoms in the piperidine ring, and the carboxamide group is attached to another carbon atom in the ring .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The piperidine ring might undergo reactions such as N-alkylation. The sulfonyl group could potentially undergo substitution reactions, and the carboxamide group might participate in condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonyl and carboxamide groups might increase its polarity, potentially affecting its solubility in different solvents . The pKa of the compound, which is a measure of its acidity, would also be influenced by these functional groups .Applications De Recherche Scientifique

Antiviral and Antiretroviral Applications

Sulfonamides, including indolylarylsulfones, have shown potent inhibitory activity against the human immunodeficiency virus type 1 (HIV-1), serving as non-nucleoside reverse transcriptase inhibitors (NNRTIs). Structural modifications, such as the introduction of dimethyl groups or fluorine atoms, have been explored to enhance the antiviral efficacy of these compounds. These studies suggest that sulfonamide derivatives, by extension, could be promising drug candidates for the treatment of AIDS and related infections, especially when used in combination with other antiretroviral agents (Famiglini & Silvestri, 2018).

Catalysis and Organic Synthesis

Piperidine derivatives and related compounds have been extensively used as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. Research focusing on tert-butanesulfinamide mediated asymmetric N-heterocycle synthesis highlights the utility of these compounds in accessing structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These findings underscore the role of sulfonamide and piperidine derivatives in the synthesis of natural products and therapeutically relevant compounds, offering a broad application spectrum in organic synthesis (Philip et al., 2020).

Environmental Remediation

Sulfonamide derivatives have also been explored for their potential in environmental applications, particularly in the degradation or transformation of organic pollutants. The enzymatic degradation of various organic pollutants in the presence of redox mediators has been studied, demonstrating that sulfonamide-based compounds can enhance the degradation efficiency of recalcitrant compounds. This suggests potential environmental applications of sulfonamide derivatives in the remediation of industrial effluents and wastewater treatment, highlighting their versatility beyond pharmaceutical applications (Husain & Husain, 2007).

Antituberculosis Activity

Organotin(IV) complexes with sulfonamide derivatives have exhibited astonishing antituberculosis activity. The structural diversity and the nature of ligand environment in these complexes influence their antituberculosis efficacy. This highlights the therapeutic potential of sulfonamide derivatives in the treatment of tuberculosis, indicating a promising area of research for developing new antituberculosis agents (Iqbal, Ali, & Shahzadi, 2015).

Propriétés

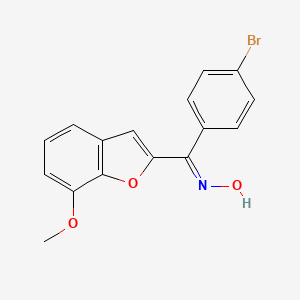

IUPAC Name |

4-(2-bromophenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrN2O2S/c16-12-5-1-2-6-13(12)18-10-11(9-17)21(19,20)15-8-4-3-7-14(15)18/h1-8,10H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMGLYHLCRJRWIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C=C(S2(=O)=O)C#N)C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

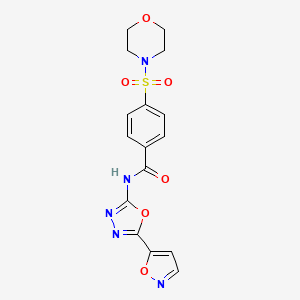

![4-(4-Methylphenyl)-2-[(4-pyridylmethyl)amino]-5-pyrimidinecarboxylic acid](/img/structure/B2527269.png)

![N-(3-methoxyphenyl)-2-(3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-yl)hydrazinecarboxamide](/img/structure/B2527277.png)

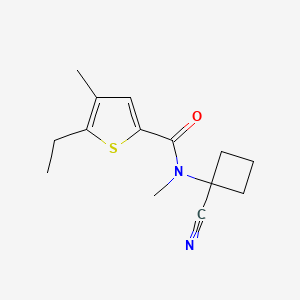

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2527282.png)

![2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B2527283.png)

![[1,1'-Bis(diphenylphosphino)ferrocene]nickel(II) chloride](/img/structure/B2527284.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethylbenzamide](/img/structure/B2527285.png)